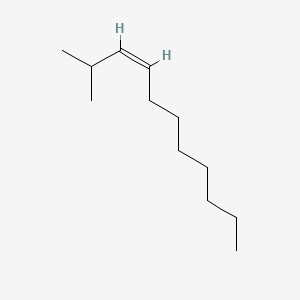

3-Undecene, 2-methyl-, (Z)-

Description

3-Undecene, 2-methyl-, (Z)- is a branched unsaturated hydrocarbon with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . Its IUPAC name explicitly defines the structure: a methyl group at position 2 and a (Z)-configuration double bond between carbons 3 and 4 of an undecene backbone. The CAS Registry Number for this compound is 74630-48-1 .

Key structural attributes:

- Double bond position: C3–C4

- Methyl substituent: C2

- Stereochemistry: (Z)-configuration (cis arrangement of substituents around the double bond).

Properties

Molecular Formula |

C12H24 |

|---|---|

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-2-methylundec-3-ene |

InChI |

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10- |

InChI Key |

FBQHQLXAWUWXCQ-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCC/C=C\C(C)C |

Canonical SMILES |

CCCCCCCC=CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyl-3-undecene can be achieved through various methods, including:

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.

Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation with hydrogen peroxide in the presence of a base. This method is useful for producing alkenes with specific geometric configurations.

Industrial Production Methods

Industrial production of (Z)-2-Methyl-3-undecene may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Electrophilic Addition Reactions

The compound undergoes electrophilic additions at the double bond, following Markovnikov's rule due to its substituted alkene structure:

| Reaction Type | Reagents/Conditions | Product Formed | Stereochemical Outcome |

|---|---|---|---|

| Hydrohalogenation | HX (HCl, HBr) at 25°C | 2-methyl-3-haloundecane | Anti-addition dominates |

| Halogenation | Br₂/CCl₄ or Cl₂ (dark, 0°C) | vicinal dihalide | Trans-dihalide formation |

| Acid-Catalyzed Hydration | H₂SO₄/H₂O (50–80°C) | 2-methyl-3-undecanol | Markovnikov orientation |

Mechanistic Insights :

-

The Z-configuration creates steric hindrance between the methyl group and the carbon chain, slowing addition rates compared to trans-isomers.

-

Bromination proceeds via a cyclic bromonium intermediate, favoring trans-dihalide products.

Catalytic Hydrogenation

Reaction :

-

Stereochemical Impact : The cis double bond ensures syn-addition of hydrogen, but the product is a fully saturated alkane with no stereocenters.

Ozonolysis

Reagents : O₃ followed by reductive workup (Zn/H₂O).

Products :

-

Pentanal (from C1–C5 fragment)

-

6-methylheptanal (from C6–C11 fragment)

Applications : Used to determine double bond position in structural elucidation studies .

Potassium Permanganate Oxidation

Reaction :

-

Conditions : Cold, dilute KMnO₄ yields vicinal diol (cis-hydroxylation).

-

Side Reaction : Prolonged heating leads to C=C bond cleavage, forming carboxylic acids.

Autoxidation

Process : Radical-mediated oxidation in air forms 2-methyl-3-undecanone as the primary product.

-

Mechanism : Initiation by light or peroxides, followed by propagation with peroxy radicals.

Metathesis Reactions

Catalysts : Schrock-type (Mo or W-based) or Grubbs catalysts.

Products :

-

Cross-metathesis with ethylene yields shorter-chain alkenes (e.g., 1-decene).

-

Ring-closing metathesis forms macrocyclic compounds under high-dilution conditions.

Key Data :

-

Turnover numbers (TON) exceed 1,000 for tungsten catalysts.

-

Selectivity for Z-alkenes preserved due to catalyst stereoretentivity .

Polymerization

Initiation : Radical (AIBN) or cationic (BF₃) initiators.

Products :

-

Radical : Atactic polymers with random stereochemistry.

-

Cationic : Syndiotactic polymers favored at low temperatures (−30°C).

Applications : Used in specialty lubricants and elastomers due to the branched structure .

Mechanistic Studies

Kinetic Analysis :

-

Activation Energy : Hydrobromination has ΔG‡ = 45 kJ/mol, slower than linear alkenes due to steric effects.

Scientific Research Applications

(Z)-2-Methyl-3-undecene has various applications in scientific research, including:

Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.

Biology: Investigated for its potential role in biological signaling and interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-Methyl-3-undecene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

The following compounds share structural similarities with 3-Undecene, 2-methyl-, (Z)- , differing in double bond positions, substituent placement, or stereochemistry:

Table 1: Comparative Structural and Chemical Properties

Key Differences and Implications

(a) Double Bond Position

- 3-Undecene, 2-methyl-, (Z)- vs. 4-Undecene, 5-methyl- : Shifting the double bond from C3–C4 to C4–C5 alters reactivity and physical properties. For instance, the closer proximity of the methyl group (C5) to the double bond in 4-Undecene, 5-methyl- may increase steric hindrance during catalytic reactions compared to 3-Undecene, 2-methyl-, (Z)- .

- 3-Hexene, 2-methyl-, (Z)- : A shorter carbon chain (C7 vs. C12) reduces boiling point and increases volatility. This homolog is often detected in pyrolysis products of algae and plastics .

(b) Stereochemistry

- 3-Undecene, 2-methyl-, (Z)- vs. 3-Undecene, 6-methyl-, (E)- : The (E)-configuration (trans arrangement) in the latter compound reduces dipole interactions, leading to lower melting points compared to the (Z)-isomer .

(c) Substituent Placement

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) retention times and fragmentation patterns help distinguish these compounds:

- 3-Undecene, 2-methyl-, (Z)-: Elutes later than non-methylated undecenes due to increased molecular weight .

- 3-Undecene, 6-methyl-, (E)- : Shows distinct mass spectral peaks at m/z 168 (molecular ion) and m/z 83 (allylic cleavage fragment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.